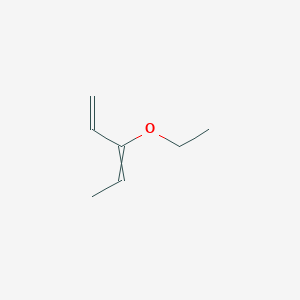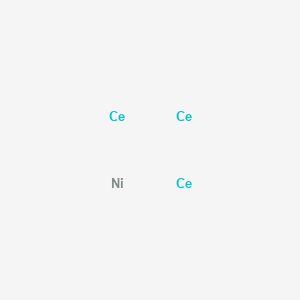
Butane-1,4-diyl bis(trichloroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diyl bis(trichloroacetate) is an organic compound that features two trichloroacetate groups attached to a butane-1,4-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(trichloroacetate) typically involves the reaction of butane-1,4-diol with trichloroacetic anhydride or trichloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to moderate heating .
Industrial Production Methods
While specific industrial production methods for butane-1,4-diyl bis(trichloroacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diyl bis(trichloroacetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield butane-1,4-diol and trichloroacetic acid.
Substitution Reactions: The trichloroacetate groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction: The compound can be reduced to form butane-1,4-diol and trichloroethanol under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids/bases.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Butane-1,4-diol and trichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Butane-1,4-diol and trichloroethanol.
Aplicaciones Científicas De Investigación
Butane-1,4-diyl bis(trichloroacetate) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new polymers and materials due to its unique structural properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of butane-1,4-diyl bis(trichloroacetate) largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bonds are cleaved, leading to the formation of butane-1,4-diol and trichloroacetic acid. In substitution reactions, the trichloroacetate groups are replaced by other nucleophiles, altering the compound’s structure and properties .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar structure but with chloroacetate groups instead of trichloroacetate.
Butane-1,4-diyl bis(furan-2-carboxylate): Features furan-2-carboxylate groups, used in different applications
Uniqueness
Butane-1,4-diyl bis(trichloroacetate) is unique due to the presence of trichloroacetate groups, which impart distinct reactivity and properties compared to its analogs. The trichloroacetate groups make it more reactive in substitution and hydrolysis reactions, providing a versatile platform for further chemical modifications .
Propiedades
Número CAS |
37851-28-8 |
|---|---|
Fórmula molecular |
C8H8Cl6O4 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
4-(2,2,2-trichloroacetyl)oxybutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H8Cl6O4/c9-7(10,11)5(15)17-3-1-2-4-18-6(16)8(12,13)14/h1-4H2 |
Clave InChI |
ROTZRZUARMDTQV-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(=O)C(Cl)(Cl)Cl)COC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


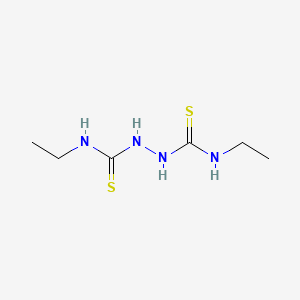

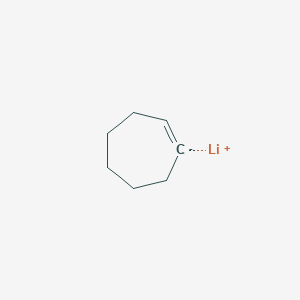

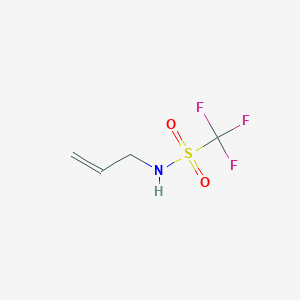
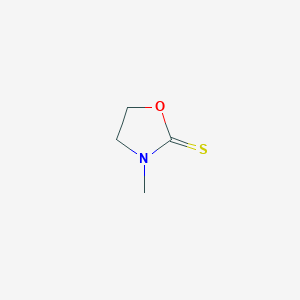
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


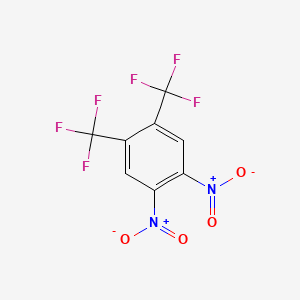
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
